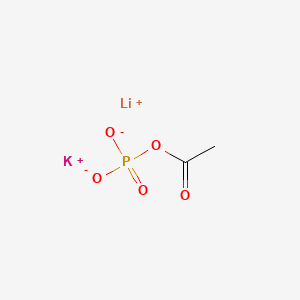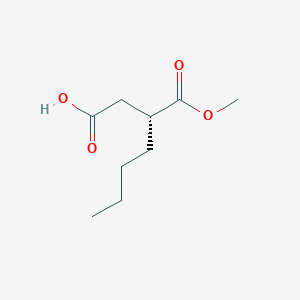
Lithium potassium acetyl phosphate
Übersicht
Beschreibung
Lithium potassium acetyl phosphate (LiKAP) is a novel organic compound that has been studied for its potential applications in various scientific research fields. LiKAP is a unique compound that is composed of lithium, potassium, and acetyl phosphate and has a molecular weight of 191.1 g/mol. LiKAP has been studied for its potential applications in fields such as biochemistry, biomedicine, and synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Protein Phosphorylation
Lithium potassium acetyl phosphate is commonly used as a phosphoryl group donor in protein phosphorylation reactions, which are crucial for regulating protein function and signaling pathways within cells .
Neurochemistry Research
It serves as a component of cocktail A for evaluating the activity of choline acetyltransferase in brain tissue homogenates, which is significant in studying neurotransmitter synthesis .
Phosphatase-Catalyzed Transphosphorylation
This compound is used to reduce inorganic monophosphate by-product formation by replacing inorganic oligophosphates in phosphatase-catalyzed transphosphorylation .
Electrochemical Properties
Researchers explore its electrochemical properties, such as ion conductivity and stability, which are important for improving battery performance and longevity .
Phosphorus Chemistry
Its unique phosphate groups contribute to various catalytic and material science applications, particularly within the realm of phosphorus chemistry .
Wirkmechanismus
Target of Action
Lithium potassium acetyl phosphate primarily targets phosphotransacetylase , an enzyme involved in various biochemical reactions . This enzyme plays a crucial role in the transfer of acetyl groups, thereby influencing the metabolic processes within the cell .
Mode of Action
The compound interacts with its target, phosphotransacetylase, by serving as a substrate . It participates in the enzymatic reactions catalyzed by phosphotransacetylase, leading to the transfer of acetyl groups . This interaction results in changes in the metabolic processes within the cell .
Biochemical Pathways
Lithium potassium acetyl phosphate is involved in taurine and hypotaurine metabolism as well as pyruvate metabolism . It is generated from sulfoacetaldehyde and is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase respectively . It also serves as an intermediate in pyruvate metabolism .
Pharmacokinetics
Its solubility in water (25 mg/ml) suggests that it may have good bioavailability
Result of Action
The action of lithium potassium acetyl phosphate results in the production of acetyl groups, which are crucial for various metabolic processes . By serving as a substrate for phosphotransacetylase, it influences the activity of this enzyme and thereby affects the metabolic pathways in which it is involved .
Action Environment
The action, efficacy, and stability of lithium potassium acetyl phosphate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability.
Eigenschaften
IUPAC Name |
lithium;potassium;acetyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMPLKXFIXRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KLiO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915877 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94249-01-1 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)



![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)
